Methyl 1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate
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Overview
Description
Methyl 1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate is a chemical compound with the molecular formula C14H19NO5S and a molecular weight of 313.37 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a piperidine ring and a methoxyphenyl sulfonyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate typically involves the reaction of 4-methoxybenzenesulfonyl chloride with piperidine-4-carboxylic acid methyl ester under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same basic principles as laboratory synthesis, with optimizations for yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halides or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-hydroxybenzenesulfonyl derivatives, while reduction of the sulfonyl group can produce sulfide derivatives .
Scientific Research Applications
Methyl 1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. This compound can also act as an inhibitor or activator of certain biochemical pathways, depending on its specific interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl methyl sulfone: Similar in structure but lacks the piperidine ring.
1-Methyl-4-(methylsulfonyl)-benzene: Contains a methylsulfonyl group but differs in the aromatic ring structure.
Uniqueness
Methyl 1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate is unique due to its combination of a piperidine ring and a methoxyphenyl sulfonyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it valuable for specific research applications and potential therapeutic uses .
Properties
IUPAC Name |
methyl 1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-19-12-3-5-13(6-4-12)21(17,18)15-9-7-11(8-10-15)14(16)20-2/h3-6,11H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSSYBQNIXEVQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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